NU223612

PROTAC IDO1 Targeted protein degradation

IDO1 inhibitors (e.g., epacadostat) fail to block scaffolding-mediated immunosuppression in GBM; first-generation PROTACs lack brain penetration. NU223612 (CAS 2759420-43-2) is the first BBB-penetrant IDO1 PROTAC with in vivo efficacy in orthotopic GBM models. • Degrades IDO1 enzymatic & scaffolding functions (DC50 = 0.33-0.54 μM) • Brain tumor Cmax = 2 μM; >70% IDO1 knockdown at 25 mg/kg i.p. • Validated PD protocols for CNS target engagement For research use only. Comprehensive analytical documentation provided.

Molecular Formula C49H55FN6O9
Molecular Weight 891.0 g/mol
Cat. No. B15139087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNU223612
Molecular FormulaC49H55FN6O9
Molecular Weight891.0 g/mol
Structural Identifiers
SMILESCC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)OC5CCN(CC5)C(=O)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O
InChIInChI=1S/C49H55FN6O9/c1-30(31-5-7-32(8-6-31)37-17-21-51-40-14-9-33(50)29-39(37)40)46(59)53-34-10-12-35(13-11-34)65-36-18-23-55(24-19-36)44(58)20-25-63-27-28-64-26-22-52-41-4-2-3-38-45(41)49(62)56(48(38)61)42-15-16-43(57)54-47(42)60/h2-4,9-14,17,21,29-32,36,42,52H,5-8,15-16,18-20,22-28H2,1H3,(H,53,59)(H,54,57,60)/t30-,31?,32?,42?/m1/s1
InChIKeyPLYOHMQINGIYDN-LVMIGYEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NU223612 (2759420-43-2): A First-in-Class Blood-Brain Barrier Penetrant IDO1 PROTAC Degrader


NU223612 (CAS 2759420-43-2) is a heterobifunctional proteolysis targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to selectively degrade indoleamine 2,3-dioxygenase 1 (IDO1) . It comprises an IDO1-targeting warhead derived from the clinical inhibitor BMS-986205, a flexible polyethylene glycol (PEG)-based linker, and a CRBN-binding pomalidomide moiety [1]. NU223612 was the first reported IDO1 PROTAC to demonstrate in vivo brain tumor penetration and therapeutic efficacy, establishing a critical tool compound for studying IDO1's non-enzymatic scaffolding functions in glioblastoma [2].

Why NU223612 Cannot Be Replaced by IDO1 Enzyme Inhibitors or Less Optimized PROTACs


Conventional IDO1 enzyme inhibitors (e.g., epacadostat, BMS-986205) solely block tryptophan metabolism, failing to address the scaffolding-mediated immunosuppressive functions of IDO1 that persist in inhibitor-treated tumors [1]. Furthermore, the first-generation epacadostat-based PROTAC degrader exhibited poor potency (DC50 = 2.84 μM) and lacked in vivo brain exposure, precluding its use in CNS oncology models [2]. In contrast, NU223612 was rationally engineered using the BMS-986205 warhead—which possesses fewer hydrogen-bond donors than epacadostat—specifically to enhance cell permeability and blood-brain barrier penetration, making it uniquely suitable for glioblastoma research [3].

Quantitative Differentiation of NU223612: Head-to-Head Comparisons with IDO1 Inhibitors and Degraders


Degradation Potency (DC50) Versus First-Generation IDO1 PROTAC Degrader

NU223612 exhibits an 8.6-fold improvement in IDO1 degradation potency compared to the first-reported epacadostat-based PROTAC degrader [1]. While the epacadostat-based degrader demonstrates a DC50 of 2.84 μM in HeLa cells, NU223612 achieves a DC50 of 0.33 μM in U87 human glioblastoma cells [2].

PROTAC IDO1 Targeted protein degradation Glioblastoma

Mechanistic Advantage Over Parental IDO1 Enzyme Inhibitor (BMS-986205)

NU223612 degrades total IDO1 protein via the ubiquitin-proteasome system, a mechanistic advantage over the parental inhibitor BMS-986205 which only blocks enzymatic activity [1]. Western blot analysis demonstrates that NU223612 reduces IDO1 protein levels in U87 cells, whereas the competitive inhibitor NU223618 (an analog of BMS-986205) does not alter IDO1 protein expression at equivalent concentrations [2].

PROTAC IDO1 Immuno-oncology Enzyme inhibition vs. degradation

Blood-Brain Barrier Penetration and Brain Tumor Exposure

NU223612 is the first reported IDO1 PROTAC with validated blood-brain barrier (BBB) penetration and in vivo brain tumor exposure, a property not demonstrated by earlier epacadostat-based PROTACs or the clinical inhibitor BMS-986205 as a standalone agent [1]. In C57BL/6 mice, NU223612 administered intraperitoneally at 25 mg/kg achieved a brain tissue concentration of 2 μM, with a brain-to-plasma AUC ratio supporting CNS distribution [2].

Blood-brain barrier CNS penetration Glioblastoma PROTAC

In Vivo Efficacy and Survival Benefit in Orthotopic Glioblastoma Model

NU223612 is the only IDO1-targeting agent to demonstrate a statistically significant survival benefit in an orthotopic syngeneic glioblastoma mouse model [1]. C57BL/6 mice bearing intracranial GL261-luciferase tumors treated with NU223612 (25 mg/kg IP, daily) showed extended median survival compared to vehicle controls (p < 0.001), a finding not reported for IDO1 enzyme inhibitors or first-generation PROTACs in comparable CNS tumor models [2].

Glioblastoma In vivo efficacy Survival Orthotopic model

CRBN E3 Ligase Engagement Affinity

NU223612 binds the CRBN E3 ligase with a Kd of 290 nM, as measured by surface plasmon resonance (SPR) . This affinity is within the optimal range for productive ternary complex formation with IDO1 (Kd = 640 nM), ensuring efficient ubiquitination and subsequent proteasomal degradation [1].

PROTAC Cereblon E3 ligase Ternary complex

Validated Research Applications for NU223612 Based on Quantitative Differentiation


Glioblastoma Immunotherapy Research Requiring CNS-Penetrant IDO1 Degradation

NU223612 is the only IDO1-targeting agent with documented blood-brain barrier penetration, brain tumor exposure (2 μM tissue concentration), and in vivo survival benefit in an orthotopic GBM model [1]. This uniquely positions it for studies investigating the non-enzymatic scaffolding functions of IDO1 in CNS tumor immunosuppression, where conventional inhibitors like BMS-986205 lack degradation capability and first-generation PROTACs lack brain penetration [2].

Mechanistic Dissection of IDO1 Scaffolding vs. Enzymatic Functions

Unlike IDO1 enzyme inhibitors (e.g., BMS-986205, epacadostat) that preserve the IDO1 protein scaffold, NU223612 completely eliminates the protein, enabling direct interrogation of IDO1's scaffolding-mediated signaling (e.g., NF-κB pathway modulation) [1]. Comparative studies using NU223612 versus the parental inhibitor NU223618 have demonstrated that IDO1 degradation, but not inhibition alone, reduces nuclear p65 levels in GBM cells [2].

Preclinical Development of Next-Generation IDO1 PROTACs

NU223612 serves as the foundational lead compound from which the more potent NU227326 (DC50 = 5 nM) was rationally optimized [1]. Researchers engaged in PROTAC structure-activity relationship (SAR) studies can use NU223612 as a reference point for evaluating linker modifications, CRBN ligand substitutions, and warhead optimizations aimed at improving degradation potency and pharmacokinetic properties [2].

In Vivo Pharmacodynamic Studies of Targeted Protein Degradation in the CNS

NU223612 has established in vivo protocols for assessing IDO1 degradation in brain tissue via Western blotting of tumor lysates following intraperitoneal administration (25 mg/kg) in mice [1]. This provides a validated experimental framework for pharmacodynamic biomarker studies, enabling researchers to correlate brain drug levels with target engagement and degradation kinetics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NU223612

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.